Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate 5,5-dioxide
Overview
Description
Methyl 5-thia-2-azaspiro[34]octane-8-carboxylate 5,5-dioxide is a chemical compound with a complex structure that includes sulfur, nitrogen, and oxygen atoms It belongs to the class of spirocyclic compounds, which are characterized by their unique ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate 5,5-dioxide typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process would be optimized for efficiency and yield, with rigorous quality control measures to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate 5,5-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate 5,5-dioxide may be used to study biological processes or as a tool in molecular biology experiments.
Medicine: The compound has potential applications in medicinal chemistry, where it could be used to develop new drugs or therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry: In industry, this compound may be used in the development of new materials or as a component in various chemical processes.
Mechanism of Action
The mechanism by which Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate 5,5-dioxide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
2-Boc-8-amino-5-thia-2-azaspiro[3.4]octane 5,5-dioxide
tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Uniqueness: Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate 5,5-dioxide stands out due to its specific structural features and potential applications. While similar compounds may share some characteristics, the unique arrangement of atoms in this compound may confer distinct properties and reactivity.
Properties
IUPAC Name |
methyl 5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S/c1-13-7(10)6-2-3-14(11,12)8(6)4-9-5-8/h6,9H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCMBPZNWVEJNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCS(=O)(=O)C12CNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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